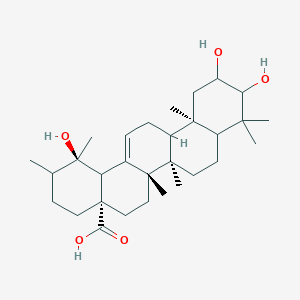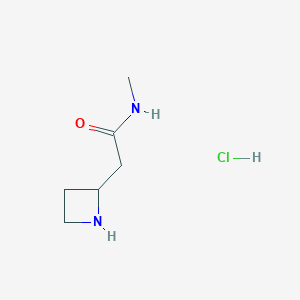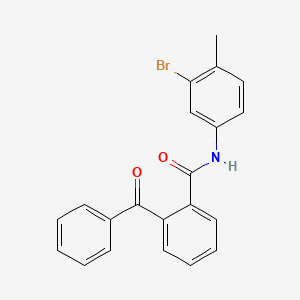
(S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the bromophenyl group and the tert-butyl group imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and tert-butylamine.
Formation of the Oxazoline Ring: The key step involves the cyclization of the intermediate to form the oxazoline ring. This can be achieved through a condensation reaction between the aldehyde and the amine in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired (S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole in high purity.
Industrial Production Methods
Industrial production of (S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole may involve optimization of the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, automated purification systems, and scalable reaction setups.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazoline ring can be oxidized to form oxazole derivatives or reduced to form amino alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate, are commonly used in coupling reactions under inert atmosphere.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation and Reduction: Products include oxazole derivatives and amino alcohols.
Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.
Wissenschaftliche Forschungsanwendungen
(S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for bioactive molecules.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic or optical properties.
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of (S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole depends on its specific application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with the bromine atom in the para position.
(S)-2-(3-Chlorophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(3-Bromophenyl)-4-(methyl)-4,5-dihydrooxazole: Similar structure but with a methyl group instead of tert-butyl.
Uniqueness
(S)-2-(3-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to the specific positioning of the bromine atom and the tert-butyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other applications.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYTWKXWVGPLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
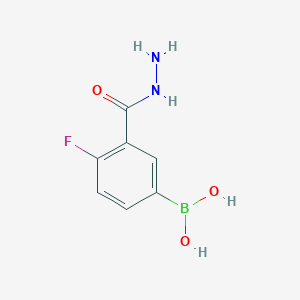

![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
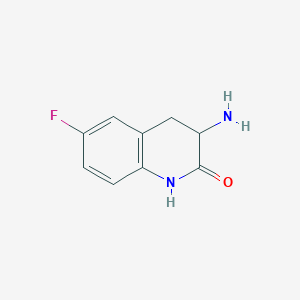
![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801407.png)
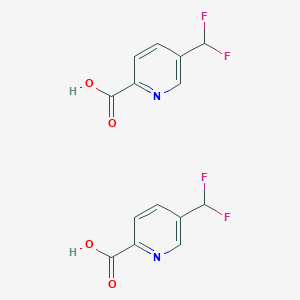
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
